molecular formula C16H20F3NO B7440214 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine

Cat. No.: B7440214
M. Wt: 299.33 g/mol
InChI Key: QMCWKWRBNKKNBR-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine is a complex organic compound that features a benzofuran moiety linked to a piperidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of appropriate phenol derivatives with aldehydes or ketones under acidic or basic conditions.

    Attachment of the Piperidine Ring: The benzofuran derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the piperidine ring can produce various amine derivatives.

Scientific Research Applications

1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-chloropiperidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-ethylpiperidine: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)14-4-8-20(9-5-14)7-3-12-1-2-15-13(11-12)6-10-21-15/h1-2,11,14H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWKWRBNKKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCC2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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